1,4-bis(1-piperidinylsulfonyl)piperazine

Description

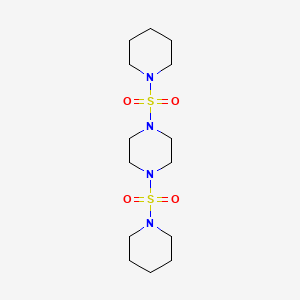

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(piperidin-1-ylsulfonyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N4O4S2/c19-23(20,15-7-3-1-4-8-15)17-11-13-18(14-12-17)24(21,22)16-9-5-2-6-10-16/h1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGADJIDAWVMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1,4 Bis Sulfonamido Piperazines

Strategies for the Construction of the Piperazine (B1678402) Core

The formation of the piperazine ring is a fundamental step in the synthesis of its derivatives. Two primary strategies are employed: the de novo construction of the ring system through cyclization reactions and the modification of a pre-existing piperazine scaffold.

Cyclization Approaches to Piperazine Ring Systems

The de novo synthesis of the piperazine ring offers the advantage of introducing substituents at specific positions on the carbon framework. Various cyclization strategies have been developed to achieve this. One common approach involves the dimerization of α-amino acids or their derivatives. Another powerful method is the [3+3] dimerization of azomethine ylides, which allows for the construction of highly substituted piperazine rings.

Transition metal-catalyzed cyclizations have also emerged as a versatile tool. For instance, palladium-catalyzed reactions can facilitate the modular synthesis of highly substituted piperazines from diamine components and a propargyl unit, offering excellent control over regiochemistry and stereochemistry. Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides can yield tetrahydropyrazines, which can be subsequently reduced to the corresponding piperazines.

Furthermore, radical cyclizations provide another avenue to the piperazine core. Manganese(III) acetate-mediated radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds has been shown to produce dihydrofuran-containing piperazine compounds, which can be further modified.

A selection of modern cyclization approaches is summarized in the table below:

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Outcome |

| [3+3] Dimerization | Azomethine ylides | - | Highly substituted piperazines |

| Palladium-Catalyzed Cyclization | Diamines, Propargyl units | Palladium catalyst | Substituted piperazines with high regio- and stereocontrol |

| Gold-Catalyzed Cyclization | Ring-opened cyclic sulfamidates | Gold catalyst | Tetrahydropyrazines (piperazine precursors) |

| Radical Cyclization | Unsaturated piperazine derivatives, 1,3-dicarbonyls | Manganese(III) acetate | Dihydrofuran-containing piperazines |

Derivatization of Pre-formed Piperazine Scaffolds

Alternatively, the synthesis can commence with a commercially available or readily prepared piperazine ring, which is then functionalized. This approach is often more straightforward for preparing N,N'-disubstituted piperazines where substitution on the carbon backbone is not required. The nucleophilic nature of the secondary amine groups in piperazine allows for a wide range of derivatization reactions.

Common derivatization strategies include N-alkylation, N-arylation, and N-acylation. N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or through reductive amination with aldehydes or ketones. N-arylation is often accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Introduction of Sulfonyl Moieties to Piperazine Nitrogen Atoms

The introduction of sulfonyl groups onto the nitrogen atoms of the piperazine ring is a critical step in the synthesis of 1,4-bis(sulfonamido)piperazines. This is typically achieved through sulfonylation reactions.

Sulfonylation Reactions with Piperazine Derivatives

The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. In the context of piperazine, this involves the reaction of the piperazine nitrogen atoms with two equivalents of a suitable sulfonyl chloride. The base, often a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrogen chloride gas that is formed as a byproduct of the reaction.

The general reaction scheme is as follows:

Piperazine + 2 R-SO₂Cl + 2 Base → 1,4-Bis(R-sulfonyl)piperazine + 2 Base·HCl

The choice of solvent for this reaction depends on the solubility of the reactants and can range from chlorinated solvents like dichloromethane (B109758) to polar aprotic solvents like N,N-dimethylformamide (DMF).

Regioselective Functionalization Techniques

For the synthesis of symmetrically substituted 1,4-bis(sulfonamido)piperazines, regioselectivity is not a concern as both nitrogen atoms are equivalent. However, for the synthesis of unsymmetrically substituted piperazines, regioselective functionalization is crucial. This can be achieved by using a protecting group strategy. One nitrogen atom of the piperazine is first protected, for example, with a tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen can then be sulfonylated. Subsequent deprotection of the first nitrogen allows for the introduction of a different sulfonyl group or another functional group.

Synthesis of 1,4-Bis(1-piperidinylsulfonyl)piperazine and Analogues

The synthesis of the target compound, this compound, follows the general principles of sulfonylation reactions outlined above. The key starting materials are piperazine and piperidine-1-sulfonyl chloride.

The synthesis of piperidine-1-sulfonyl chloride can be achieved by reacting piperidine (B6355638) with sulfuryl chloride, typically in a chlorinated solvent at low temperatures.

Step 1: Synthesis of Piperidine-1-sulfonyl chloride

Piperidine is reacted with sulfuryl chloride in a suitable solvent such as dichloromethane. The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. An excess of piperidine or the addition of a non-nucleophilic base is used to scavenge the HCl produced.

Step 2: Synthesis of this compound

Piperazine is then reacted with two equivalents of the prepared piperidine-1-sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in a solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until completion.

Scheme 1: Synthesis of this compound

The product, this compound, can be isolated and purified using standard techniques such as filtration, extraction, and recrystallization or chromatography.

The synthesis of analogues of this compound can be achieved by using different sulfonyl chlorides in the second step. For example, reacting piperazine with various substituted benzenesulfonyl chlorides would yield a library of 1,4-bis(arylsulfonyl)piperazine derivatives. Similarly, using other cyclic amine-derived sulfonyl chlorides would result in different N,N'-bis(cycloalkylaminosulfonyl)piperazine analogues.

The following table provides examples of sulfonyl chlorides that can be used to synthesize analogous compounds:

| Sulfonyl Chloride | Resulting Compound Class |

| Benzenesulfonyl chloride | 1,4-Bis(phenylsulfonyl)piperazine (B3056576) |

| Toluenesulfonyl chloride | 1,4-Bis(tosyl)piperazine |

| Methanesulfonyl chloride | 1,4-Bis(methylsulfonyl)piperazine |

| Morpholine-4-sulfonyl chloride | 1,4-Bis(morpholinosulfonyl)piperazine |

This modular approach allows for the systematic exploration of the structure-activity relationships of 1,4-bis(sulfonamido)piperazines for various applications.

General Synthetic Routes to Bis-Sulfonylpiperazine Derivatives

The most fundamental and widely utilized method for synthesizing 1,4-bis(sulfonamido)piperazines involves the direct reaction of piperazine with two equivalents of a suitable sulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows:

Piperazine is dissolved in an appropriate solvent, often a chlorinated one like dichloromethane (CH2Cl2) or an aprotic solvent like 1,4-dioxane.

A base, such as triethylamine (Et3N) or pyridine, is added to the mixture.

Two equivalents of the desired sulfonyl chloride (R-SO2Cl) are added, often slowly or at a reduced temperature to control the exothermic reaction.

The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete disubstitution. nih.gov

This direct approach is effective for a wide range of sulfonyl chlorides, leading to symmetrically substituted bis-sulfonylpiperazine derivatives. nih.gov The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

Specific Methodologies for Piperidinylsulfonyl Substitution

To synthesize the specific compound this compound, the general methodology is adapted using piperidine-1-sulfonyl chloride as the reactant.

Reaction Pathway:

Preparation of Piperidine-1-sulfonyl chloride: This key intermediate is typically synthesized by reacting piperidine with sulfuryl chloride (SO2Cl2), often in a non-polar solvent.

Reaction with Piperazine: The isolated piperidine-1-sulfonyl chloride is then reacted with piperazine under the standard conditions described previously. Piperazine acts as a dinucleophile, attacking the electrophilic sulfur center of two separate piperidine-1-sulfonyl chloride molecules.

The reaction proceeds as illustrated below:

| Reactant A | Reactant B | Reagents/Conditions | Product |

| Piperazine | Piperidine-1-sulfonyl chloride (2 eq.) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature | This compound |

This method provides a direct and efficient route to the target compound, relying on well-established sulfonamide formation chemistry.

Modular and Lead-Oriented Synthesis Approaches for Diverse Scaffolds

Modern drug discovery efforts have spurred the development of more sophisticated synthetic strategies, such as modular and lead-oriented synthesis, to rapidly generate diverse libraries of compounds. nih.gov These approaches are particularly valuable for creating complex scaffolds based on the piperazine core. rsc.orgrsc.org

A notable modular approach involves the use of cyclic sulfamidates and hydroxy sulfonamides as building blocks. chemistryviews.org This strategy allows for the variation of ring size, substitution, and stereochemistry of the resulting heterocyclic scaffolds. nih.gov The general process involves the ring-opening of a cyclic sulfamidate by a hydroxy sulfonamide, followed by an intramolecular cyclization to form the piperazine ring. rsc.orgchemistryviews.org This method is designed to create "lead-like" small molecules, which have properties suitable for development into drug candidates. rsc.orgrsc.org

Another strategy focuses on solid-phase synthesis to produce large libraries of piperazine derivatives for screening purposes. nih.gov These techniques allow for the systematic variation of different parts of the molecule to explore the structure-activity relationship (SAR) extensively. nih.gov

Catalytic Methods in Piperazine Sulfonamide Synthesis

Catalysis offers powerful tools for synthesizing piperazine sulfonamides under milder conditions and with greater efficiency. While the sulfonamide bond formation itself is often not catalytic, catalysts play a crucial role in the synthesis of the piperazine core and its precursors.

Ruthenium-Catalyzed Oxidation: In modular synthesis approaches, ruthenium catalysts have been used for the oxidation of cyclic sulfamidites to the corresponding cyclic sulfamidates, which are key building blocks. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the piperazine ring itself or for attaching aryl groups to it. organic-chemistry.org For instance, Pd-catalyzed cyclization can couple a propargyl unit with a diamine to form the piperazine heterocycle. organic-chemistry.org Buchwald-Hartwig amination is a common Pd-catalyzed method for coupling piperazine with aryl halides. mdpi.com

Gold-Catalyzed Cyclization: Gold catalysts have been employed in the cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides to yield tetrahydropyrazines, which can be reduced to piperazines. organic-chemistry.org

These catalytic methods are integral to modern synthetic routes, enabling the construction of complex and highly substituted piperazine sulfonamide derivatives that would be difficult to access through traditional methods. nih.govresearchgate.net

Purification and Isolation Techniques for Sulfonylpiperazine Compounds

The purification and isolation of the final sulfonylpiperazine product are critical steps to ensure its purity for subsequent analysis and application. The techniques employed depend on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.

Commonly used methods include:

| Technique | Description | Application |

| Aqueous Work-up/Extraction | The reaction mixture is often treated with water or an aqueous solution to remove water-soluble byproducts and excess reagents. The product is then extracted into an organic solvent. nih.gov | Standard initial purification step for most syntheses. |

| Column Chromatography | Silica gel column chromatography is a widely used method to separate the desired compound from impurities based on differences in polarity. | Effective for removing closely related impurities and unreacted starting materials. mdpi.com |

| Recrystallization | If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material. | Used when the product is crystalline and a suitable solvent system can be identified. |

| High-Performance Liquid Chromatography (HPLC) | For achieving very high purity, especially on a smaller scale, preparative HPLC is often employed. rsc.org | Used for final purification of research compounds or for isolating components of a complex mixture. |

| Ion-Exchange Chromatography | Strong cation exchange (SCX) chromatography can be used to purify compounds containing basic nitrogen atoms, such as the piperazine core. rsc.org | Particularly useful in modular synthesis to isolate intermediates or final products. rsc.org |

The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Sulfonyl Piperazine Frameworks

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com While a crystal structure for 1,4-bis(1-piperidinylsulfonyl)piperazine is not publicly available, we can infer its key structural features by examining the crystal structures of analogous compounds containing 1,4-disubstituted piperazine (B1678402) rings and N-sulfonylpiperidine moieties.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The molecular structure of this compound is expected to exhibit characteristic bond lengths and angles for its constituent parts. The geometry around the sulfur atoms in the piperidinylsulfonyl groups is anticipated to be a distorted tetrahedron.

Based on data from related sulfonamides, such as 4-phenyl-piperazine-1-sulfonamide nih.gov and various arylsulfonyl derivatives, the S-N bond length is expected to be in the range of 1.62 Å to 1.65 Å. The S=O double bonds are typically shorter, around 1.43 Å to 1.44 Å. The N-S-C bond angles are generally found to be around 107-108°, while the O-S-O bond angles are wider, approximately 118-120°. researchgate.net

Within the piperidine (B6355638) rings, the C-N and C-C bond lengths are expected to be in the normal range for single bonds, approximately 1.46 Å and 1.53 Å, respectively. The bond angles within the piperidine ring will be close to the tetrahedral angle of 109.5°, with some deviation due to the cyclic nature of the system. Similarly, the piperazine ring is expected to show C-N bond lengths of around 1.46 Å and C-C bond lengths of about 1.52 Å.

Table 1: Expected Bond Lengths in this compound based on Analogous Compounds

| Bond | Expected Length (Å) | Analogous Compound Reference |

| S=O | 1.43 - 1.44 | researchgate.net |

| S-N (piperazine) | 1.62 - 1.65 | nih.gov |

| S-N (piperidine) | 1.62 - 1.65 | wikipedia.org |

| C-N (piperazine) | ~1.46 | chemicalbook.com |

| C-C (piperazine) | ~1.52 | chemicalbook.com |

| C-N (piperidine) | ~1.46 | wikipedia.org |

| C-C (piperidine) | ~1.53 | hmdb.ca |

Table 2: Expected Bond Angles in this compound based on Analogous Compounds

| Angle | Expected Angle (°) | Analogous Compound Reference |

| O-S-O | 118 - 120 | researchgate.net |

| O-S-N (piperazine) | ~107 | nih.gov |

| N-S-N (piperidine) | ~107 | wikipedia.org |

| C-N-C (piperazine) | ~112 | wikipedia.org |

| C-N-S (piperazine) | ~116 | wikipedia.org |

| C-N-C (piperidine) | ~111 | wikipedia.org |

Conformational Analysis of the Piperazine Ring and Sulfonyl Groups

The piperazine ring in 1,4-disubstituted derivatives almost invariably adopts a chair conformation in the solid state. wikipedia.orgchemicalbook.comresearchgate.net This is the most stable conformation as it minimizes both angle and torsional strain. It is therefore highly probable that the central piperazine ring in this compound will also exist in a chair conformation. The two piperidinylsulfonyl substituents are expected to occupy the equatorial positions on the piperazine ring to minimize steric hindrance.

Similarly, the piperidine rings are also expected to adopt a chair conformation, which is the most stable for six-membered saturated heterocycles. wikipedia.orghmdb.ca The orientation of the sulfonyl group with respect to the piperidine ring will be such that the bulky group is in an equatorial position to maintain a low energy state.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by weak intermolecular interactions. Given the absence of strong hydrogen bond donors (like N-H), the packing will likely be dominated by van der Waals forces and potentially weak C-H···O hydrogen bonds. In the crystal structure of 4-phenyl-piperazine-1-sulfonamide, layers of molecules are linked by weak N-H···O=S hydrogen bonds. nih.gov In the case of the target compound, the absence of an N-H donor suggests that C-H···O interactions involving the sulfonyl oxygens and the protons of the piperazine and piperidine rings will be the primary directive forces in the crystal lattice. These interactions would link the molecules into a three-dimensional network.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules in solution. The following sections predict the 1H and 13C NMR spectral characteristics of this compound based on data from analogous structures.

1H and 13C NMR for Structural Assignment

The 1H and 13C NMR spectra of this compound are expected to show distinct signals for the piperazine and piperidine ring systems. Due to the symmetry of the molecule, a relatively simple set of signals is anticipated at room temperature, assuming free rotation and conformational exchange.

For the piperazine ring, the eight protons are chemically equivalent and should give rise to a single signal in the 1H NMR spectrum. Based on data for N,N'-diacyl and N,N'-disulfonyl piperazines, this signal is expected to appear in the range of 3.0-3.5 ppm. The four carbon atoms of the piperazine ring are also equivalent and should produce a single peak in the 13C NMR spectrum, likely in the range of 45-50 ppm.

For the piperidinylsulfonyl moieties, we can expect three sets of signals for the piperidine ring protons in the 1H NMR spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most deshielded, appearing further downfield. The protons on the carbon adjacent to the α-carbons (β-protons) and the proton on the carbon at the 4-position (γ-proton) will appear at higher fields. Based on data for piperidine and its derivatives, the α-protons are expected around 3.0-3.4 ppm, while the β- and γ-protons would appear in the more shielded region of 1.4-1.8 ppm. researchgate.net

In the 13C NMR spectrum, three signals are expected for the piperidine ring carbons. The α-carbons will be the most downfield, likely in the 48-52 ppm range. The β- and γ-carbons will appear at higher fields, typically between 20 and 30 ppm. hmdb.ca

Table 3: Predicted 1H NMR Chemical Shifts (δ, ppm) for this compound

| Protons | Predicted Chemical Shift (ppm) | Basis for Prediction |

| Piperazine CH2 | 3.0 - 3.5 | Data from N,N'-disubstituted piperazines nih.gov |

| Piperidine α-CH2 | 3.0 - 3.4 | Data from N-sulfonylpiperidines and related structures |

| Piperidine β,γ-CH2 | 1.4 - 1.8 | Data from piperidine and its derivatives researchgate.net |

Table 4: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound

| Carbons | Predicted Chemical Shift (ppm) | Basis for Prediction |

| Piperazine C | 45 - 50 | Data from N,N'-disubstituted piperazines |

| Piperidine α-C | 48 - 52 | Data from N-sulfonylpiperidines |

| Piperidine β-C | 20 - 30 | Data from piperidine hmdb.ca |

| Piperidine γ-C | 20 - 30 | Data from piperidine hmdb.ca |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Insights

Advanced NMR techniques would be invaluable for a complete structural assignment and for studying the dynamic behavior of this compound.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals. A COSY spectrum would confirm the coupling between adjacent protons within the piperidine rings. An HSQC spectrum would directly correlate each proton signal to its attached carbon, confirming the assignments made in the 1D spectra. chemicalbook.com An HMBC spectrum would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the connectivity between the piperazine ring, the sulfonyl group, and the piperidine ring.

Furthermore, dynamic NMR studies, such as variable temperature NMR, could reveal information about conformational processes. For many N-substituted piperazines, restricted rotation around the N-C(acyl) or N-S(sulfonyl) bond can lead to the observation of multiple conformers at low temperatures, resulting in a broadening or splitting of NMR signals. nih.gov It is plausible that similar dynamic behavior could be observed for this compound.

Solid-State NMR: Solid-state NMR could provide information about the structure and dynamics of the compound in the solid phase, complementing the data from X-ray crystallography. It can be particularly useful for studying intermolecular interactions and polymorphism. For instance, solid-state 13C NMR was used to characterize a salt of sulfamethazine (B1682506) with piperidine, highlighting differences in chemical shifts between the solid and solution states.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of sulfonyl-piperazine derivatives. americanpharmaceuticalreview.com These methods provide a molecular fingerprint by detecting the vibrations of covalent bonds. americanpharmaceuticalreview.com

The FT-IR and Raman spectra of "this compound" are dominated by vibrations characteristic of the sulfonamide and piperazine moieties. The sulfonamide group (SO₂) typically exhibits strong and distinct stretching vibrations. researchgate.net

Key vibrational modes for related sulfonamide compounds include:

SO₂ Asymmetric and Symmetric Stretching: These are typically observed in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. These bands are often strong in the IR spectrum.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected in the 900-700 cm⁻¹ range.

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds of the piperazine and piperidine rings generally appear in the 1250-1020 cm⁻¹ region. researchgate.net

CH₂ Stretching and Bending: The piperazine and piperidine rings contribute numerous bands corresponding to the stretching and bending vibrations of their methylene (B1212753) (CH₂) groups. Asymmetric and symmetric stretching vibrations are found in the 3000-2800 cm⁻¹ range, while bending (scissoring) vibrations occur around 1450 cm⁻¹. mdpi.com

A comparative analysis of FT-IR and Raman spectra is crucial. While SO₂ stretching modes are prominent in both, the intensities can vary, providing complementary information. nih.gov For instance, in some sulfonamides, the SO₂ deformation modes are reported at approximately 569, 518, and 388 cm⁻¹ in the IR spectrum and around 514 cm⁻¹ in the Raman spectrum. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| SO₂ Asymmetric Stretch | 1350-1300 | FT-IR, Raman |

| SO₂ Symmetric Stretch | 1180-1150 | FT-IR, Raman |

| S-N Stretch | 900-700 | FT-IR, Raman |

| C-N Stretch | 1250-1020 | FT-IR, Raman |

| CH₂ Stretch | 3000-2800 | FT-IR, Raman |

| CH₂ Bend (Scissoring) | ~1450 | FT-IR |

| SO₂ Deformation | 570-380 | FT-IR, Raman |

The flexibility of the piperazine ring, which can adopt chair, boat, or twist-boat conformations, significantly influences the vibrational spectra. The specific conformation adopted by the "this compound" molecule will affect the position and intensity of certain vibrational bands, particularly those involving the piperazine skeleton.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the precise molecular weight of "this compound" and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of "this compound". This technique is crucial for confirming the chemical formula of the synthesized compound. For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The structure of related piperazine derivatives has been confirmed using HRMS. mdpi.com

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (the molecular ion) which is then fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov

For sulfonyl-piperazine frameworks, fragmentation is expected to occur at the weaker bonds. Common fragmentation patterns for sulfonamides include:

Cleavage of the S-N bond: This is a common fragmentation pathway, leading to the formation of ions corresponding to the piperidinylsulfonyl group and the piperazine radical cation, or vice versa.

Cleavage of the Sulfonyl-Piperazine bond: The bond between the sulfur atom and the piperazine nitrogen can also cleave.

Loss of SO₂: A characteristic fragmentation for some sulfonamides is the elimination of a neutral sulfur dioxide (SO₂) molecule. nih.gov This often involves a rearrangement process. nih.gov

Ring Opening of Piperazine/Piperidine: The heterocyclic rings can undergo fragmentation, leading to a series of smaller fragment ions.

The fragmentation patterns can be influenced by the ionization method used (e.g., electrospray ionization - ESI) and the collision energy in the MS/MS experiment. nih.govyoutube.com Studies on various sulfonamides have detailed these complex fragmentation behaviors, which are essential for structural confirmation. nih.gov

| Precursor Ion | Fragmentation Pathway | Resulting Fragments |

| [M+H]⁺ | Cleavage of S-N (piperidine) bond | [M+H - C₅H₁₀N]⁺ |

| [M+H]⁺ | Cleavage of S-N (piperazine) bond | [C₅H₁₀NSO₂]⁺ and [Piperazine-SO₂-Piperidine+H]⁺ |

| [M+H]⁺ | Loss of SO₂ | [M+H - SO₂]⁺ |

| [M+H]⁺ | Piperazine Ring Opening | Various smaller fragment ions |

Molecular Interactions and Mechanistic Investigations Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

Piperazine (B1678402) derivatives have been investigated for their inhibitory effects on a range of enzymes, demonstrating diverse mechanisms of action and kinetic profiles.

Elucidation of Inhibitory Mechanisms

The inhibitory mechanisms of several piperazine-containing compounds have been characterized as non-competitive. For instance, a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as potent, non-competitive inhibitors of α-glucosidase. nih.govresearchgate.net Molecular docking studies suggest that these compounds bind to an allosteric site near the enzyme's active site. nih.govresearchgate.net This binding is primarily driven by hydrophobic interactions, although some key polar interactions also contribute to the stabilization of the enzyme-inhibitor complex. nih.gov

In the context of inflammatory caspases, certain small molecules featuring a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold have been shown to exhibit non-competitive, time-dependent inhibition of caspase-1, -4, and -5. nih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies have been instrumental in quantifying the inhibitory potency of various piperazine derivatives. For a series of 1,4-bis(phenylsulfonyl)piperazine (B3056576) derivatives, in vitro testing revealed inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV) ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.govsrce.hr Structure-activity relationship (SAR) studies on these compounds indicated that electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety enhanced inhibitory activity compared to electron-donating groups like methyl. nih.govsrce.hr

Similarly, novel piperazine sulphonamide derivatives have been synthesized and evaluated as DPP-4 inhibitors. pensoft.net In one study, the most promising compound demonstrated 27.32% inhibition of DPP-4 at a 10 µmol/L concentration. pensoft.net Another study on piperazine derivatives as DPP-4 inhibitors found that compounds with methoxy (B1213986) and fluoro groups attached to the phenyl ring at the fourth position of the piperazine moiety exhibited enhanced activity. pensoft.net

For α-glucosidase inhibition, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have shown potent activity. nih.govresearchgate.net The inhibitory constants (Ki) for these compounds were found to be in the micromolar range, with the most active compound, PC8, bearing a 4-bromophenyl and an oxoethyl group, having a Ki of 29.36 µM. researchgate.net

The following table summarizes the inhibitory activities of some piperazine derivatives against DPP-IV.

| Compound Type | Enzyme | Inhibition Data | Source |

| 1,4-bis(phenylsulfonyl)piperazine derivatives | DPP-IV | 11.2% to 22.6% inhibition at 100 µmol/L | nih.govsrce.hr |

| Piperazine sulphonamide derivative (compound 8h) | DPP-IV | 27.32% inhibition at 10 µmol/L | pensoft.net |

| Piperazine derivatives with methoxy and fluoro groups | DPP-IV | Enhanced inhibitory activity | pensoft.net |

Receptor Ligand Binding and Modulation

The piperazine scaffold is a common feature in ligands targeting various receptors, including histamine (B1213489), sigma, and cannabinoid receptors.

Affinity and Selectivity Profiling in Receptor Systems

Extensive research has been conducted on piperazine and piperidine (B6355638) derivatives as ligands for histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.govnih.gov These studies often highlight the critical role of the piperazine or piperidine core in determining affinity and selectivity. For example, in a comparison of two closely related compounds, the piperidine-containing compound displayed high affinity for both H3R and σ1R, while its piperazine analog was highly selective for H3R. nih.gov The protonation state of the piperazine or piperidine ring at physiological pH is a key factor influencing binding affinity. nih.gov

In another study, a series of piperidine/piperazine-based compounds were screened for their affinity to sigma receptors. nih.gov The most potent compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, exhibited a high affinity for σ1R with a Ki value of 3.2 nM. nih.gov This study also identified selective σ1R ligands, underscoring the importance of both polar and hydrophobic interactions in ligand binding. nih.gov

With regard to cannabinoid receptors, a novel benzhydryl piperazine analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was identified as a CB1 receptor inverse agonist with a Ki value of 220 nM. nih.gov

The table below presents the binding affinities of selected piperazine and piperidine derivatives for H3 and σ1 receptors.

| Compound Core | Receptor | Ki (nM) | Source |

| 4-(pyridin-4-yl)piperazin-1-yl (Compound 4) | hH3R | 3.17 | nih.gov |

| σ1R | 1531 | nih.gov | |

| Piperidine (Compound 5) | hH3R | 7.70 | nih.gov |

| σ1R | 3.64 | nih.gov | |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | σ1R | 3.2 | nih.gov |

| Benzhydryl piperazine (LDK1229) | CB1R | 220 | nih.gov |

Allosteric Modulation Mechanisms

Some piperazine derivatives have been shown to act as allosteric modulators. For instance, 4-aryl piperazine and piperidine amides have been developed as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Additionally, certain 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been found to bind to an allosteric site on α-glucosidase. nih.govresearchgate.net In the context of cannabinoid receptors, CB1 negative allosteric modulators (NAMs) represent an indirect approach to decrease the affinity and/or efficacy of orthosteric cannabinoid ligands. nih.gov

Interactions with Nucleic Acids and Proteins

The interaction of piperazine-containing compounds with macromolecules like DNA and proteins has also been a subject of investigation.

Studies on novel platinum complexes containing a piperazine ligand, specifically cis- or trans-[PtCl2(NH3)(Am)] where Am is piperazine, have explored their DNA binding modes. nih.gov The replacement of an ammine group in cisplatin (B142131) with a piperazine ligand did not significantly alter the DNA binding mode. nih.govresearchgate.net However, this substitution did lead to a decrease in the cytotoxic activity of the platinum compound. nih.gov

Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and studied for their potential as cancer theranostics. mdpi.com These compounds are believed to exert their activity through DNA intercalation. mdpi.com

Protein binding studies have also been conducted on some piperazine derivatives. For example, a BODIPY-anthracene dyad incorporating 2,6-alkynyl-piperazine substituents was synthesized and its interaction with bovine serum albumin (BSA) was investigated using fluorescence spectroscopy. mdpi.com The piperazine moiety is known to enhance aqueous solubility, cellular permeability, and protein-binding capacity. mdpi.com

No Publicly Available Research Data for "1,4-bis(1-piperidinylsulfonyl)piperazine" in Specified Areas

Despite a comprehensive search of available scientific literature, no specific research data could be located for the chemical compound "this compound" pertaining to its molecular interactions, mechanistic investigations, permeation enhancement, or antioxidant and anti-ferroptosis mechanisms.

Extensive database queries for experimental or theoretical studies on "this compound" did not yield any results matching the specific requirements of the requested article outline. The search included investigations into:

Spectroscopic Probes of Macromolecular Binding: No studies were found that utilized spectroscopic techniques to investigate the binding of "this compound" to macromolecules.

Structural Basis of Ligand-Macromolecule Complexes: There are no published crystal structures or other structural data detailing the interaction of this specific compound with any biological macromolecule.

Investigation of Permeation Enhancement Mechanisms in Isolated Tissues: Research on the permeation enhancement effects of piperazine derivatives exists for other molecules, such as 1-phenylpiperazine (B188723) (PPZ) nih.govnih.govnih.gov. However, no such studies have been published for "this compound."

Exploration of Antioxidant and Anti-Ferroptosis Mechanisms: While various piperazine-containing compounds have been investigated for their antioxidant and anti-ferroptosis properties, including 1,4-diformyl-piperazine-based ferrostatin-1 derivatives, no such research has been conducted on "this compound" researchgate.netnih.govnih.govnih.govmdpi.com.

The absence of publicly accessible data for "this compound" in these specific, non-clinical research areas makes it impossible to generate the requested scientific article. The strict adherence to the provided outline and the focus solely on this compound cannot be fulfilled without the foundational scientific findings.

It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published. However, based on publicly available information, the scientific community has not reported on the molecular interactions and specified mechanistic properties of "this compound."

Analytical and Forensic Chemistry of Piperazine Sulfonyl Compounds

Development of Advanced Analytical Methods for Detection and Quantification

The detection and quantification of piperazine (B1678402) sulfonyl compounds necessitate highly sensitive and specific analytical methods. The structural complexity, combining a central piperazine core with two sulfonyl-linked piperidine (B6355638) rings, requires techniques that can provide both molecular weight confirmation and detailed structural information.

Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of piperazine derivatives in forensic and analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and thermally stable compounds. For many piperazine derivatives, derivatization is often required to improve volatility and chromatographic peak shape. While GC-MS is a cornerstone of systematic toxicological analysis, the high molecular weight and polarity of a compound like 1,4-bis(1-piperidinylsulfonyl)piperazine may present challenges, making liquid chromatography a more direct approach.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for analyzing polar, non-volatile, and thermally labile compounds like piperazine sulfonyl derivatives. nih.govnih.gov This technique offers excellent selectivity and sensitivity for detection in complex mixtures. nih.gov An analysis of this compound would typically involve:

Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is common for separating piperazine analogs. nih.gov A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) allows for the effective separation of analytes. researchgate.net

Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for piperazine compounds, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.

Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity for quantification. researchgate.net For this compound, precursor ions would be selected (e.g., the protonated molecule) and fragmented to produce characteristic product ions, creating a specific transition that can be monitored.

Ultra-High-Performance Liquid Chromatography-High-Resolution Time-of-Flight Mass Spectrometry (UHPLC-HR-TOFMS): This advanced technique combines the high-speed, high-resolution separation of UHPLC with the high mass accuracy of TOF-MS. For novel or uncharacterized compounds, UHPLC-HR-TOFMS is invaluable as it allows for the determination of the elemental composition from the accurate mass measurement of the precursor ion, greatly aiding in identification.

Interactive Data Table: Typical LC-MS/MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 2.0 mm, 4 µm) nih.gov | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, acid improves ionization. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for gradient elution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently creates protonated molecular ions ([M+H]⁺). |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net | Highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. |

| Internal Standard | Stable Isotope Labeled (SIL) analogs (e.g., BZP-D7) nih.gov | Compensates for matrix effects and variations in extraction and ionization. |

Spectroscopic methods are essential for the unambiguous structural elucidation of synthesized reference materials of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the chemical environment of the hydrogen atoms. Expected signals would include distinct multiplets for the protons on the piperazine ring and the two piperidine rings. The chemical shifts of the protons adjacent to the nitrogen atoms would be significantly affected by the electron-withdrawing sulfonyl groups.

¹³C NMR: Would show the number of unique carbon environments. The carbon atoms directly bonded to the nitrogen atoms and the sulfonyl groups would have characteristic chemical shifts.

2D NMR (e.g., COSY, HSQC): These experiments would be crucial to definitively assign the proton and carbon signals and confirm the connectivity of the piperidine-sulfonyl-piperazine structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show strong, characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Other bands would correspond to C-H, C-N, and S-N bond vibrations.

Identification in Complex Chemical Matrices

In forensic analysis, target compounds are rarely pure and must be identified within complex matrices such as biological fluids (blood, urine) or seized materials. researchgate.net

The analysis of this compound in such matrices would require a robust sample preparation step to remove interferences. Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes solvent partitioning to separate the analyte from the matrix based on its solubility.

Solid-Phase Extraction (SPE): Employs a solid sorbent to retain the analyte while interferences are washed away. This is often the preferred method for its efficiency and ability to concentrate the analyte.

A significant challenge in analyzing compounds in complex matrices is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte in the mass spectrometer, potentially leading to inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective way to compensate for these effects. nih.gov

Reference Standards and Certified Reference Materials for Research

The unequivocal identification and accurate quantification of any chemical compound in a forensic or regulated setting depend on the availability of a pure, well-characterized reference standard. Certified Reference Materials (CRMs) are produced by accredited vendors and come with a certificate of analysis detailing their purity and characterization data.

Interactive Data Table: Examples of Commercially Available Piperazine Reference Materials

| Compound Name | Supplier Example | Type | Intended Use |

|---|---|---|---|

| Piperazine | Sigma-Aldrich, Cayman Chemical | Certified Reference Material (CRM), Analytical Reference Standard | Research, Forensic Applications |

| Benzyl piperazine diHCl (BZP) | Cerilliant | Certified Reference Material (CRM) | Forensic, Toxicology |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Cayman Chemical | Analytical Reference Standard | Research, Forensic Applications |

Stability and Degradation Pathway Analysis in Controlled Environments

Understanding the stability of a compound and its potential degradation products is critical for interpreting analytical results, especially from aged samples or in metabolism studies. While specific stability studies on this compound are not documented in the literature, the degradation pathways can be predicted based on its chemical structure, which contains two sulfonamide linkages.

Sulfonamides are known to degrade through several pathways, particularly through microbial action or advanced oxidation processes. Key degradation reactions include:

Cleavage of the S-N Bond: The bond between the sulfur atom and the piperazine nitrogen is a likely point of cleavage, which would lead to the formation of piperidine-1-sulfonic acid and piperazine.

Hydroxylation: The addition of hydroxyl (-OH) groups to the piperidine or piperazine rings is a common metabolic or degradation pathway.

Acetylation: The nitrogen atoms of the piperazine ring could be acetylated.

Controlled degradation studies, for instance using exposure to varying pH, temperature, and light, would be necessary to establish the specific stability profile and degradation products of this compound. Analysis of the stressed samples by LC-HR-MS would be employed to identify the resulting transformation products.

Emerging Research Directions and Future Outlook in Piperazine Sulfonyl Chemistry

Design Principles for Novel Sulfonyl-Piperazine and Piperidine (B6355638) Architectures

The design of new sulfonyl-piperazine and piperidine compounds is guided by established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies and molecular hybridization. The goal is to create novel architectures with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR): SAR studies are fundamental to understanding how molecular structure correlates with biological activity. In the context of sulfonyl-piperazines, research has shown that even minor modifications can lead to significant changes in efficacy. For instance, in the development of LpxH inhibitors, SAR analysis revealed that the potency of sulfonyl piperazine (B1678402) analogs was highly dependent on the volume of functional groups on an associated phenyl ring. nih.gov The rigidity of the piperazine linker and the specific orientation of substituents are crucial for activity. nih.gov Similarly, studies on sigma receptor ligands found that halogen-substituted sulfonamides showed high affinity and that the length of a carbon chain linker was optimal at a specific length for receptor binding. nih.gov These principles suggest that future designs of analogs based on the 1,4-bis(1-piperidinylsulfonyl)piperazine core would need to carefully consider the spatial arrangement and electronic properties of any additional substituents.

Molecular Hybridization: This strategy involves combining two or more pharmacophores (bioactive structural units) into a single molecule to create a hybrid with enhanced or dual activity. nih.gov For example, researchers have designed chalcone-sulfonyl piperazine hybrids to create new anti-diabetic candidates, merging the known properties of both chalcone (B49325) and piperazine-sulfonamide structures. researchgate.net The This compound scaffold itself can be seen as a hybrid, combining the structural features of both piperidine and piperazine via sulfonyl linkers. Future design strategies could involve appending other known bioactive moieties to the piperidine rings to target multiple biological pathways simultaneously. nih.gov

| Design Principle | Description | Relevance to this compound | Key Findings from Literature |

| Structure-Activity Relationship (SAR) | Investigates how changes in a molecule's structure affect its biological activity to optimize potency and selectivity. | Modifying the piperidine rings or the central piperazine could fine-tune the molecule's properties for specific targets. | Linker rigidity is crucial for activity nih.gov. Substituent volume on aromatic rings significantly impacts potency nih.gov. |

| Molecular Hybridization | Combines distinct pharmacophores to create a new single entity with potentially dual or enhanced action. | The scaffold itself is a hybrid. Further functionalization of the piperidine rings can introduce new therapeutic actions. | Hybridization of piperazine-sulfonamides with other scaffolds has led to novel anti-TB and anti-diabetic candidates nih.govresearchgate.net. |

| Scaffold Rigidity | The conformational flexibility or rigidity of the core structure influences how it binds to a biological target. | The symmetrical bis-sulfonyl structure provides a relatively rigid core that can be a basis for designing selective ligands. | Flexible or extended piperazine linker analogues were found to be inactive in LpxH inhibition studies, highlighting the importance of a rigid conformation nih.gov. |

Advancements in Synthetic Methodologies for Complex Derivatives

The synthesis of piperazine and its derivatives is a well-established area of chemistry, but the demand for more complex and diverse molecules necessitates the development of novel and more efficient synthetic routes. rsc.orgosi.lv

Traditional synthesis of sulfonyl piperazines often involves the nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride in the presence of a base. mdpi.comi-scholar.in For a molecule like This compound , this would typically involve reacting piperazine with two equivalents of 1-piperidinesulfonyl chloride.

Recent advancements focus on improving efficiency, yield, and the ability to create more complex structures:

Multi-component Reactions: Strategies like the Ugi reaction are being explored for the synthesis of piperazine derivatives, allowing multiple components to be combined in a single step, which increases efficiency. osi.lv

Novel Catalysis: The use of transition-metal catalysts (e.g., palladium, gold) and photocatalysis is enabling new types of cyclization and cross-coupling reactions to build the piperazine core or to functionalize it in previously challenging ways. researchgate.net

Solid-Phase Synthesis: Parallel solid-phase synthesis allows for the rapid generation of a large library of derivatives for screening purposes. osi.lv

Biocatalysis: A recent innovative method combines biocatalytic C-H oxidation with nickel electrocatalysis to streamline the synthesis of complex piperidines, reducing multiple steps and improving cost-effectiveness. news-medical.net Such methods could be adapted for creating complex derivatives of the piperidine moieties within the This compound structure.

These advanced methodologies are crucial for exploring the chemical space around the This compound scaffold, enabling the synthesis of derivatives with diverse functionalities for testing in various applications.

Application in Materials Science and Industrial Catalysis (e.g., cross-linkers, buffer components)

While the majority of research on piperazine-sulfonyl compounds focuses on pharmacology, their structural and chemical properties make them candidates for applications in materials science and catalysis. The symmetrical, rigid structure of This compound , with its multiple nitrogen sites, suggests potential utility in these areas.

Cross-linking Agents: The presence of two piperidine sulfonyl units extending from a central piperazine ring makes the molecule a potential cross-linker. In polymer chemistry, cross-linkers are used to form three-dimensional networks, enhancing the mechanical strength, thermal stability, and chemical resistance of materials. The defined geometry of this compound could lead to the formation of highly regular polymer networks.

Building Blocks for Metal-Organic Frameworks (MOFs): Piperazine derivatives are used as ligands to create MOFs, which are materials with high porosity and surface area, useful in gas storage, separation, and catalysis. rsc.org The nitrogen and oxygen atoms in the sulfonyl and piperazine/piperidine groups of This compound can act as coordination sites for metal ions, making it a candidate for designing novel MOF structures.

Buffer Components: Piperazine itself is a well-known buffering agent. While the sulfonyl groups would alter the pKa values, derivatives could be designed to function as buffers in specific pH ranges for industrial or laboratory processes.

Although direct applications of This compound in these fields are not yet documented, the foundational chemistry of its constituent parts points to these as promising areas for future exploration.

Development of Advanced Spectroscopic and Computational Tools for Characterization

The characterization of novel sulfonyl-piperazine derivatives relies on a combination of sophisticated spectroscopic and computational techniques to elucidate their structure, conformation, and electronic properties.

Spectroscopic Techniques: Standard methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are routinely used to confirm the successful synthesis and structural integrity of new compounds. mdpi.comwho.int FT-IR is particularly useful for identifying the characteristic stretching frequencies of the S=O bonds in the sulfonyl group and C-N bonds in the piperazine and piperidine rings. bohrium.com

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools. DFT allows researchers to:

Optimize the molecular geometry to find the most stable conformation. jddtonline.info

Calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which help predict reactivity. bohrium.comjddtonline.info

Generate theoretical vibrational spectra to aid in the interpretation of experimental FT-IR and Raman data. bohrium.comdntb.gov.ua

Create Molecular Electrostatic Potential (MEP) maps to identify positive and negative regions of the molecule, predicting sites for intermolecular interactions. jddtonline.info

These computational studies provide deep insights into the molecule's stability and reactivity. jddtonline.info For example, a comparative study of ethyl, benzene, and furan (B31954) sulfonyl piperazine used DFT to analyze their structures and vibrational modes. dntb.gov.ua Such computational analyses would be critical for understanding the conformational preferences and electronic landscape of This compound .

| Tool/Technique | Application in Piperazine-Sulfonyl Chemistry | Reference |

| NMR Spectroscopy | Elucidates the precise connectivity and 3D structure of atoms in the molecule. | mdpi.comwho.int |

| FT-IR Spectroscopy | Identifies key functional groups, such as the S=O stretch of the sulfonyl moiety. | bohrium.com |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the synthesized compound. | mdpi.com |

| Density Functional Theory (DFT) | Predicts molecular geometry, electronic properties (HOMO-LUMO), and vibrational frequencies. | jddtonline.infodntb.gov.ua |

| Molecular Docking | Simulates the interaction between the molecule and a biological target to predict binding affinity and mode. | nih.govnih.gov |

Unexplored Biological Targets and Mechanistic Studies

The piperazine-sulfonyl scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs for a wide range of diseases. rsc.orgwisdomlib.org While existing research has targeted areas like bacterial infections nih.gov, diabetes nih.govmdpi.com, and cancer researchgate.net, many potential biological targets remain unexplored for this class of compounds.

Unexplored Targets:

Neurodegenerative Diseases: Piperidine and piperazine derivatives have been investigated as cognition-enhancers and for activity at sigma receptors, which are implicated in neurological conditions. nih.govnih.gov Given that some cholinesterase inhibitors contain a piperidine nucleus, derivatives of This compound could be screened for activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease. who.int

Viral Infections: The piperazine moiety is present in some antiviral drugs. nih.gov The unique symmetrical structure of This compound could offer a novel scaffold for developing inhibitors of viral proteases or other essential viral enzymes.

Inflammatory Diseases: Lipoxygenase (LOX) enzymes are involved in inflammatory pathways, and inhibitors are sought for treating allergic and inflammatory conditions. who.int Sulfonamides and piperidine-containing compounds have shown inhibitory activity in this area, suggesting this as a potential avenue for investigation. who.int

Mechanistic Studies: Beyond identifying new targets, a key future direction is to understand how these molecules work. This involves moving from initial screening to detailed mechanistic studies. For example, after identifying a sulfonyl piperazine as an LpxH inhibitor, subsequent research focused on obtaining a crystal structure of the inhibitor bound to the enzyme. nih.gov This provided a precise picture of the binding interactions and guided the design of more potent second-generation compounds. nih.gov Future work on This compound and its analogs would benefit from similar in-depth studies to elucidate their mechanisms of action at the molecular level.

Q & A

Q. Table 1: Key Synthetic Parameters for Piperazine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dry dichloromethane or benzene | |

| Reaction Temperature | 0–5°C → RT | |

| Purification Method | Column chromatography (silica) |

Q. Table 2: Stability Assessment Protocols

| Stress Condition | Analysis Technique | Critical Observations |

|---|---|---|

| Acidic Hydrolysis (pH 3) | HPLC, NMR | Sulfonamide bond cleavage |

| Thermal Stress (100°C) | TGA, FTIR | Mass loss >5% at 150°C |

| UV Light Exposure | UV-Vis Spectroscopy | Absorbance shift at λ >300 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.